molecular formula C19H18N4O3S2 B2855140 N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide CAS No. 868974-69-0

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Cat. No. B2855140
CAS RN: 868974-69-0
M. Wt: 414.5
InChI Key: LBJYNZZKFFCNCB-UHFFFAOYSA-N
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Description

“N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide” is a chemical compound with the molecular formula C24H28N4O5S2 . It is a derivative of the 1,3,4-thiadiazole class of compounds .

Scientific Research Applications

Anticancer Applications

The hybrid pharmacophore approach, utilized for the design of drug-like small molecules, has led to the development of compounds like 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, which exhibit promising anticancer properties. This compound, through a cost-effective synthesis involving stepwise alkylation and acylation, has shown significant in vitro anticancer activity, particularly in the "60 lines screening" (NCI DTP protocol), suggesting a potential for therapeutic intervention in cancer treatment (Yushyn et al., 2022).

Enzyme Inhibition for Therapeutic Uses

A class of sulfonamides, including similar derivatives, has been studied for their inhibitory effects on carbonic anhydrase isozymes, notably CA I and CA II. These enzymes are crucial in various physiological processes, and their inhibition can have therapeutic implications, such as in the treatment of glaucoma, epilepsy, and mountain sickness. The synthesized derivatives demonstrated significant inhibitory potency, with nanomolar effectiveness, indicating their potential as lead compounds for developing new therapeutic agents (Gokcen et al., 2016).

Future Directions

Thiadiazole derivatives, including this compound, are of considerable interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds, particularly their anticancer properties .

properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-26-15-9-5-8-14(10-15)17(25)21-18-22-23-19(28-18)27-12-16(24)20-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJYNZZKFFCNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

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